molecular formula C11H10ClNO2 B2801229 3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid CAS No. 606148-91-8

3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid

Cat. No.: B2801229
CAS No.: 606148-91-8
M. Wt: 223.66
InChI Key: REIVQILOEAOMEJ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and a methyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of methyl iodide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid
  • 3-(3-Chlorophenyl)-2-cyano-2-methylpropanoic acid
  • 3-(4-Chlorophenyl)-2-cyano-2-methylpropanoic acid

Uniqueness

This compound is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the cyano and methyl groups further enhances its distinct properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-chlorophenyl)-2-cyano-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-11(7-13,10(14)15)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIVQILOEAOMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Cl)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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